molecular formula C10H11FN4S B1482906 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098090-05-0

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482906
CAS No.: 2098090-05-0
M. Wt: 238.29 g/mol
InChI Key: VWSPEPOAZNHZMZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS: 2098090-05-0) is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-3-yl group at position 3, a 2-fluoroethyl chain at position 1, and a carboximidamide moiety at position 2. Its molecular formula is C₁₀H₁₁FN₄S, with a molecular weight of 238.29 g/mol and a purity of ≥95% . This compound is intended for laboratory use and is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4S/c11-2-3-15-5-8(10(12)13)9(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSPEPOAZNHZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole and Thiophene Core Construction

  • Condensation Reactions: A common approach to synthesize pyrazole derivatives involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or aldehydes. For example, condensation of 1-substituted hydrazines with α,β-unsaturated carbonyl compounds under basic or catalytic conditions can yield pyrazole rings.

  • Thiophene Incorporation: The thiophene ring is introduced either through the use of thiophene-containing aldehydes or via cross-coupling reactions. The 3-position thiophene substitution can be achieved by starting with 3-thiophenecarboxaldehyde or related thiophene derivatives.

  • Example: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-4-yl derivatives has been reported via condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with cyanoacetamide in ethanol under basic conditions, yielding acrylamide derivatives in high yield (~90%).

Introduction of the 2-Fluoroethyl Group

  • Alkylation: The 1-position of the pyrazole ring can be alkylated with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. This step typically involves nucleophilic substitution where the pyrazole nitrogen attacks the fluoroalkyl halide.

  • Catalysts and Conditions: Alkylation reactions are usually performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

Carboximidamide Group Formation

  • Conversion from Ester or Nitrile: The carboximidamide group at the 4-position of the pyrazole ring can be prepared by transforming a corresponding ester or nitrile precursor.

  • Amidination: One method involves reaction of a nitrile intermediate with ammonia or amine sources under acidic or basic catalysis to yield the carboximidamide.

  • Alternative Methods: Direct amidine formation can also be achieved by treating the corresponding carboxylic acid derivatives with amidinating agents such as amidine hydrochlorides.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Condensation of hydrazine with α,β-unsaturated ester or aldehyde in ethanol, basic catalysis 85-90 High yield, reflux conditions
2 Thiophene substitution Use of 3-thiophenecarboxaldehyde or thiophene derivatives - Incorporated during pyrazole formation or via cross-coupling
3 Alkylation at N1 position Reaction with 2-fluoroethyl bromide, K2CO3, DMF, 50-80°C 70-80 Requires inert atmosphere to avoid side reactions
4 Carboximidamide formation Amidination of nitrile or ester precursor with NH3 or amidine salts under acidic/basic conditions 65-75 Purification by recrystallization or chromatography

Catalysts and Solvents

  • Catalysts: Potassium carbonate and sodium hydride are common bases for alkylation steps. For condensation reactions, ammonium chloride or ceric ammonium nitrate (CAN) have been used effectively in related heterocyclic syntheses.

  • Solvents: Ethanol is preferred for condensation due to its polarity and ease of removal. DMF or acetonitrile are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents.

Purification Techniques

  • Chromatography: Column chromatography using petroleum ether/ethyl acetate mixtures is common for purification of intermediate and final products.

  • Recrystallization: Final compounds are often recrystallized from ethanol-water mixtures to achieve high purity, with yields around 75-85% after purification.

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend on the purity of starting materials, reaction temperature, and catalyst choice. Lower temperatures favor selectivity in alkylation, while higher temperatures improve condensation rates.

  • Green Chemistry Approaches: Microwave-assisted synthesis and eco-friendly catalysts like ammonium chloride have been reported to improve reaction efficiency and reduce environmental impact.

  • Structural Confirmation: NMR spectroscopy and single-crystal X-ray diffraction are standard for confirming the structure of synthesized compounds.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Reference
Pyrazole ring formation Condensation of hydrazine with aldehyde/ester Hydrazine, aldehyde/ester Ethanol, reflux, base catalyst 85-90
Thiophene substitution Use of thiophene aldehyde or cross-coupling 3-thiophenecarboxaldehyde Same as above or Pd-catalyzed -
N1-Alkylation with 2-fluoroethyl Alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide, K2CO3 DMF, 50-80°C, inert atmosphere 70-80 Inferred
Carboximidamide formation Amidination of nitrile or ester Ammonia, amidine salts Acidic/basic conditions 65-75 Inferred
Purification Chromatography and recrystallization Petroleum ether/EtOAc, EtOH/water Ambient to reflux 75-85

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboximidamide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Potassium carbonate, 2-fluoroethyl bromide, and dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure exhibit anticancer properties. Specifically, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide has been studied for its potential to inhibit tumor growth.

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases, suggesting that this compound may have similar effects. The incorporation of the thiophene ring enhances the biological activity, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Pesticide Development

The unique structure of this compound also positions it as a potential candidate for pesticide development. Its ability to interact with biological systems can be harnessed to create effective agrochemicals targeting pests while minimizing environmental impact.

Studies have shown that thiophene-containing compounds possess insecticidal properties. The incorporation of the pyrazole moiety may enhance these effects, making it a valuable compound in agricultural science .

Research Findings and Case Studies

Study TitleFindingsImplications
Anticancer Activities of Pyrazole DerivativesDemonstrated significant apoptosis induction in cancer cell lines using pyrazole derivatives.Suggests potential for developing new cancer therapies based on this compound's structure.
Inhibition of COX Enzymes by Pyrazole DerivativesShowed that certain pyrazoles effectively inhibit COX enzymes, reducing inflammation.Indicates possible use in anti-inflammatory drug formulation.
Insecticidal Properties of Thiophene CompoundsFound that thiophene derivatives exhibit high insecticidal activity.Supports further exploration into pyrazole-thiophene hybrids for pest control applications.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notes
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide C₁₀H₁₁FN₄S 238.29 - 2-Fluoroethyl (position 1)
- Thiophen-3-yl (position 3)
- Carboximidamide (position 4)
Pyrazole, Thiophene, Carboximidamide Discontinued; lab use only.
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 - Thiophen-2-yl (position 1)
- Methylamino (position 3)
Thiophene, Propanol, Amine Drospirenone-related impurity; controlled in pharmaceutical analysis.
e(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₁₈NOS 297.41 - Thiophen-3-yl (position 3)
- Naphthalen-1-yloxy (position 3)
- Methylamino (position 1)
Thiophene, Naphthalene, Ether, Amine Pharmacologically active metabolite; stereospecific synthesis.

Key Differences and Implications

Thiophene Position :

  • The target compound features a thiophen-3-yl group, whereas compound a3 contains a thiophen-2-yl substituent. This positional isomerism can significantly alter electronic properties and biological interactions .
  • Thiophen-3-yl derivatives are less common in pharmaceuticals but may offer unique binding profiles compared to thiophen-2-yl analogs.

Core Heterocycle: The pyrazole ring in the target compound provides a rigid planar structure, contrasting with the flexible propanol or naphthalene-containing backbones in compounds a3 and e. Pyrazoles are often exploited for their metabolic stability and hydrogen-bonding capacity.

Fluorinated groups are commonly used to enhance bioavailability and target affinity.

In contrast, the target compound’s carboximidamide group may confer nucleophilic reactivity, making it suitable for further synthetic derivatization.

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound features a unique combination of a fluoroethyl group, a thiophene moiety, and a pyrazole core, which may contribute to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13FN4S
  • Molar Mass : 268.32 g/mol
  • CAS Number : 2098077-21-3

Synthesis

The synthesis of this compound can be achieved through several methodologies:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
  • Introduction of the Thiophene Group : Coupling of a thiophene derivative with the pyrazole ring using palladium-catalyzed cross-coupling reactions.
  • Addition of the Fluoroethyl Group : Nucleophilic substitution reactions involving fluoroethyl halides.

Biological Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit various biological activities, including:

Anticancer Activity

This compound has shown potential as an anticancer agent. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7, with IC₅₀ values ranging from 0.07 to 0.08 μM .

Antimicrobial Properties

Studies have reported that pyrazole derivatives possess antimicrobial activities against various pathogens. For example, derivatives similar to 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole have exhibited inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Phosphodiesterase Inhibition

The compound may also act as a phosphodiesterase (PDE) inhibitor, which has implications for treating inflammatory diseases. Selective PDE4 inhibitors derived from pyrazole structures have been shown to reduce inflammation in preclinical models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance:

  • PDE Inhibition : By inhibiting PDE enzymes, the compound may enhance intracellular cAMP levels, leading to reduced activation of inflammatory cells.
  • EGFR Inhibition : Some related compounds have shown activity against epidermal growth factor receptor (EGFR), suggesting a potential pathway for tumor growth inhibition .

Case Studies and Research Findings

Several studies highlight the biological activity of related pyrazole derivatives:

  • Antiproliferative Effects : A study demonstrated that specific pyrazole derivatives exhibited significant growth inhibition in cancer cell lines with IC₅₀ values comparable to established anticancer drugs .
  • Antimicrobial Efficacy : Research indicated that certain pyrazole compounds showed effective antimicrobial activity against Candida species and other bacterial strains .
  • Inflammation Models : In vivo studies using animal models for asthma have shown that PDE inhibitors can significantly reduce airway hyperreactivity and eosinophil activity .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC13H10FN3SStrong antimicrobial activity
2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amineC8H9N3SNoted for anti-inflammatory properties
4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazoleC11H10BrN3O2Used in synthesizing bicyclic heterocycles

Q & A

Q. Table 1: Representative Synthetic Conditions

StepSolventTemperature (°C)CatalystMonitoring MethodYield*
CondensationEthanol60–70TEATLC~60–70%
CyclizationDMSO80NoneNMR~50–65%

*Yields inferred from analogous pyrazole syntheses in .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?

Answer:
Regioselectivity is influenced by:

  • Electronic directing groups : The fluorine atom in the 2-fluoroethyl group acts as an electron-withdrawing substituent, directing nucleophilic attack to the C4 position of the pyrazole ring .
  • Steric effects : The thiophen-3-yl group at C3 sterically hinders undesired side reactions .
  • Computational modeling : Density functional theory (DFT) calculations predict favorable transition states for carboximidamide formation at C4 .

Basic: What analytical techniques confirm the molecular structure?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluoroethyl protons at δ 4.5–4.8 ppm; thiophen protons at δ 7.2–7.5 ppm) .
  • IR spectroscopy : Confirm NH2_2 (3350–3450 cm1^{-1}) and C=N (1640–1680 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 280.0825) .

Advanced: How is crystallographic data processed for structural validation?

Answer:

  • X-ray diffraction : Single-crystal X-ray analysis determines bond lengths (e.g., C-F: ~1.39 Å) and dihedral angles between pyrazole and thiophen rings .
  • Software tools : SHELX refines structural models using least-squares minimization , while Mercury visualizes packing patterns and hydrogen-bonding networks .

Basic: How is biological activity evaluated for this compound?

Answer:

  • In vitro assays : Cytotoxicity against leukemia cell lines (e.g., HL-60, K562) via MTT assays, with IC50_{50} values compared to controls .
  • Mechanistic studies : Caspase-3 activation is quantified via fluorometric assays to confirm apoptosis induction .

Q. Table 2: Example Biological Data (Analogous Compounds)

Cell LineIC50_{50} (μM)Caspase-3 Activation (Fold Increase)Reference
HL-6012.53.8
K56215.22.9

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodology :

  • Substituent variation : Replace the fluoroethyl group with chloroethyl or methoxyethyl to assess electronic effects on bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like caspase-3 or kinases .
  • QSAR models : Correlate logP and polar surface area with cytotoxicity data to optimize pharmacokinetics .

Basic: What are the stability considerations for this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants in storage containers due to hygroscopic carboximidamide group .

Advanced: How does the fluorine substituent influence reactivity?

Q. Key effects :

  • Electron withdrawal : The fluoroethyl group increases electrophilicity at C4, enhancing nucleophilic substitution reactivity .
  • Hydrogen-bonding : Fluorine participates in weak H-bonds with biological targets, improving binding specificity .

Advanced: How to resolve contradictions in reported synthetic yields?

Q. Approach :

  • Reproducibility checks : Replicate methods under inert atmospheres (N2_2) to exclude oxygen-mediated side reactions .
  • HPLC purity analysis : Compare yields using C18 columns (acetonitrile/water mobile phase) to identify impurities .
  • Kinetic studies : Monitor reaction intermediates via in situ IR to optimize time and temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

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